![molecular formula C16H18BrNO4S B8454258 N-{2-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]phenyl}methane sulfonamide](/img/structure/B8454258.png)
N-{2-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]phenyl}methane sulfonamide
Vue d'ensemble
Description
®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol is a complex organic compound with significant potential in various scientific fields. This compound features a bromine atom, a phenylmethoxy group, and a methylsulfonylamino group, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Bromination: Introduction of the bromine atom using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Etherification: Formation of the phenylmethoxy group through a reaction between phenol derivatives and methoxy reagents.
Sulfonylation: Introduction of the methylsulfonylamino group using sulfonyl chloride derivatives in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Replacement of the bromine atom with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azide or other substituted derivatives.
Applications De Recherche Scientifique
®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol involves its interaction with specific molecular targets. The bromine atom and phenylmethoxy group can participate in binding interactions with enzymes or receptors, while the methylsulfonylamino group may modulate the compound’s reactivity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(4-Bromophenyl)phenylmethoxy]-N,N-dimethylethanamine hydrochloride: Shares the bromophenyl and phenylmethoxy groups but differs in the amine functionality.
4-(Benzyloxy)phenol: Contains the phenylmethoxy group but lacks the bromine and methylsulfonylamino groups.
Uniqueness
®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, phenylmethoxy group, and methylsulfonylamino group allows for versatile applications and interactions that are not observed in similar compounds.
This detailed article provides a comprehensive overview of ®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C16H18BrNO4S |
|---|---|
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
N-[5-[(1R)-2-bromo-1-hydroxyethyl]-2-phenylmethoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C16H18BrNO4S/c1-23(20,21)18-14-9-13(15(19)10-17)7-8-16(14)22-11-12-5-3-2-4-6-12/h2-9,15,18-19H,10-11H2,1H3/t15-/m0/s1 |
Clé InChI |
CZFOWMFNLMJDKE-HNNXBMFYSA-N |
SMILES isomérique |
CS(=O)(=O)NC1=C(C=CC(=C1)[C@H](CBr)O)OCC2=CC=CC=C2 |
SMILES canonique |
CS(=O)(=O)NC1=C(C=CC(=C1)C(CBr)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
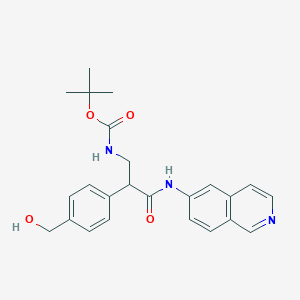

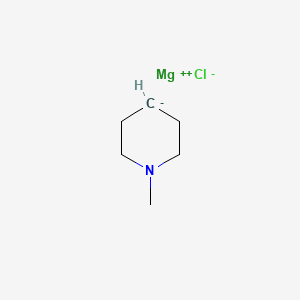

![6,7-Dichloro-5-hydroxy-2,3-dimethylbenzo[b]thiophene](/img/structure/B8454206.png)
![3-Tert-butylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8454212.png)

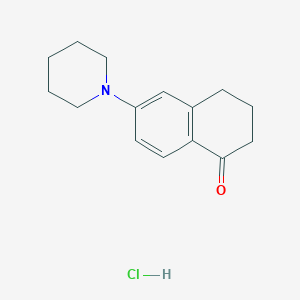

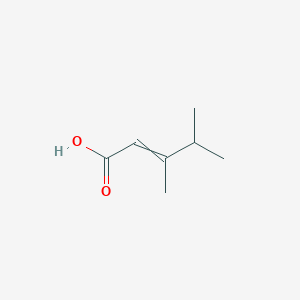
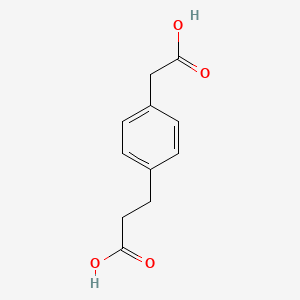


![2-(But-3-ynyl)-7-chlorobenzo[d]oxazole](/img/structure/B8454265.png)
